molecular formula C14H16N4O B11860116 N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide

Cat. No.: B11860116
M. Wt: 256.30 g/mol
InChI Key: ONLMJXSVHYOFAJ-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide

InChI

InChI=1S/C14H16N4O/c19-14(17-12-7-11-5-10(12)8-16-11)9-1-3-18-4-2-15-13(18)6-9/h1-4,6,10-12,16H,5,7-8H2,(H,17,19)

InChI Key

ONLMJXSVHYOFAJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1CN2)NC(=O)C3=CC4=NC=CN4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Carboxamide Hydrolysis

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions, yielding imidazo[1,2-a]pyridine-7-carboxylic acid and 5-amino-2-azabicyclo[2.2.1]heptane . This reaction is critical for prodrug design or metabolite studies.

ConditionProductsReaction Rate (Relative)
1M HCl, refluxCarboxylic acid + bicyclic amineFast (≥90% in 4 hrs)
1M NaOH, 80°CCarboxylate salt + bicyclic amineModerate (60–70% in 6 hrs)

Imidazo-Pyridine Electrophilic Substitution

The electron-rich imidazo[1,2-a]pyridine moiety participates in electrophilic aromatic substitution (EAS). Nitration and halogenation occur preferentially at the C3 position due to directing effects of the nitrogen atoms :

ReactionReagents/ConditionsMajor ProductYield
NitrationHNO₃/H₂SO₄, 0°C3-Nitroimidazo[1,2-a]pyridine72%
BrominationBr₂, FeBr₃, CH₂Cl₂3-Bromoimidazo[1,2-a]pyridine68%

Bicyclic Amine Functionalization

The 2-azabicyclo[2.2.1]heptane core enables regioselective modifications. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, have been demonstrated for analogous bicyclic amines :

Reaction TypeSubstrateCatalyst SystemProduct Application
Suzuki-MiyauraBoronic acid derivativesPd(OAc)₂/XPhosBiaryl-functionalized analogs

Comparative Reactivity of Structural Analogs

The reactivity of this compound diverges significantly from structurally related molecules due to substituent positioning:

CompoundKey Reactivity Difference
N-(3-Azabicyclo[3.3.1]nonan-3-yl) analogSlower hydrolysis due to steric hindrance
6-Methylimidazo[1,2-a]pyridine derivativeEnhanced EAS at C5 (methyl directing effect)
4-(Aminomethyl)imidazo[1,5-a]pyridineBase-sensitive amine side chain limits conditions

Stability Under Pharmacological Conditions

Degradation studies in simulated biological media reveal:

  • pH 7.4 buffer (37°C): 85% stability over 24 hours .

  • Human liver microsomes: Rapid oxidative metabolism at the bicyclic amine (t₁/₂ = 22 min) .

Synthetic Methodology

While direct synthesis data for this compound is limited, analogous routes involve:

  • Bicyclic amine synthesis via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

  • Carboxamide coupling using EDC/HOBt activation with imidazo[1,2-a]pyridine-7-carboxylic acid .

Scientific Research Applications

Medicinal Chemistry

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide has been identified as a promising candidate for drug development targeting neurological disorders. Its unique structure may provide advantages in terms of binding affinity and selectivity compared to existing drugs.

Case Studies

  • A study highlighted its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease, where it acts on nuclear receptors like Nurr1 (NR4A2) . The compound demonstrated significant activity in cell line assays, showing an EC50 range between 0.01 and 1000 nM, indicating its potency against these targets .

Antimicrobial Activity

Research has indicated that derivatives of imidazo-pyridine compounds exhibit antimicrobial properties. The structural characteristics of this compound suggest it could be effective against various pathogens.

Case Studies

Cancer Research

The compound's potential as an anticancer agent is being explored due to its ability to modulate cellular pathways involved in tumor growth.

Case Studies

  • Compounds with similar imidazo-pyridine structures have been tested for their anticancer effects, showing inhibition of vital enzymes involved in cancer cell metabolism . Future studies may focus on this compound's specific interactions with cancer pathways.

Neuropharmacology

Given its interaction with neuroreceptors, this compound could play a role in developing treatments for psychiatric disorders such as schizophrenia and depression.

Case Studies

  • The modulation of Nurr1 receptors by compounds like this compound may provide therapeutic benefits for mood disorders . Further research is necessary to elucidate the full scope of its neuropharmacological effects.

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H16N4O
  • CAS Number : 588724-70-3
  • Structural Features : The compound contains a bicyclic azabicyclo structure fused with an imidazo[1,2-a]pyridine moiety, which is known for its diverse pharmacological properties.

Biological Activity

This compound has been investigated for a variety of biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including multidrug-resistant (MDR) organisms, suggesting potential applications in treating infections caused by resistant pathogens .

2. Anticancer Potential

The compound's structure suggests possible interactions with targets involved in cancer progression. Preliminary studies indicate that it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines .

3. Neuropharmacological Effects

Imidazo[1,2-a]pyridine derivatives are known for their neuroactive properties. Some studies have reported that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as anxiety and depression .

The precise mechanism by which this compound exerts its effects is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biological pathways. This interaction may involve:

  • Binding to Active Sites : The compound may bind to the active sites of enzymes, altering their activity.
  • Receptor Modulation : It could also modulate receptor conformations, influencing downstream signaling pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques:

Common Synthetic Route

  • Palladium-Catalyzed Reactions : Utilized for forming the bicyclic structure.
  • Amidation Reactions : To introduce the carboxamide functional group.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazo[1,2-a]pyridine derivatives:

StudyFindings
Identified compounds with submicromolar activity against MDR strains of Mycobacterium tuberculosis while maintaining low toxicity to eukaryotic cells.
Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria using related imidazopyridine compounds.
Reported anticancer effects in various cell lines through apoptosis induction mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide, and how are intermediates characterized?

  • Methodological Answer : Microwave-assisted coupling reactions are commonly employed for imidazo[1,2-a]pyridine derivatives. For example, intermediates like 5y and 5z () are synthesized using N-Tosylhydrazones under microwave conditions, followed by purification via column chromatography. Characterization involves IR (e.g., 1722 cm⁻¹ for carbonyl groups), ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons), and melting point analysis. Discrepancies in spectral data (e.g., unexpected coupling constants) should be resolved by repeating reactions under controlled conditions (e.g., solvent ratios, temperature) .

Q. How are imidazo[1,2-a]pyridine derivatives validated for biological activity, and what are common pitfalls in assay design?

  • Methodological Answer : Target validation typically involves kinase inhibition assays or receptor-binding studies. For example, imidazo[1,2-a]pyridines are screened against GPCRs or enzymatic targets using fluorescence polarization or SPR. Pitfalls include solvent interference (e.g., DMSO affecting protein stability) and false positives from compound aggregation. Normalize activity using reference inhibitors and validate with orthogonal assays (e.g., ITC for binding affinity) .

Q. What spectroscopic techniques are critical for confirming the bicyclic azabicyclo structure in this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₁₃H₁₅N₅O), while 2D NMR (COSY, NOESY) resolves stereochemistry of the azabicyclo[2.2.1]heptane moiety. For example, NOE correlations between the bridgehead proton (δ 3.8 ppm) and adjacent methylene groups distinguish endo/exo configurations. Conflicting NOESY data may require computational modeling (e.g., DFT-based chemical shift predictions) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of N-(2-Azabicyclo[...])-carboxamide derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states for key steps like cyclization or amide coupling. For instance, ICReDD’s reaction path search algorithms () identify optimal solvents (e.g., methanol/water ratios) and catalysts (e.g., trifluoroacetic acid in microwave reactions). Machine learning models trained on reaction databases prioritize high-yield conditions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions between experimental and computational spectral data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 7.5 ppm vs. predicted δ 7.3 ppm) arise from solvation effects or conformational flexibility. Use MD simulations to model solvent interactions or variable-temperature NMR to probe dynamic processes. For HRMS deviations (>5 ppm error), re-analyze samples with alternative ionization methods (e.g., ESI vs. MALDI) .

Q. How do structural modifications to the azabicyclo moiety impact pharmacokinetics and metabolic stability?

  • Methodological Answer : Replace the azabicyclo[2.2.1]heptane with analogous scaffolds (e.g., piperidine) and compare LogP (HPLC-derived), CYP450 inhibition (fluorogenic assays), and microsomal stability. For example, substituting nitrogen positions (e.g., N-methylation) reduces hepatic clearance by blocking oxidative metabolism. Use cryo-EM or X-ray crystallography to correlate structural changes with target binding .

Q. What advanced purification techniques address low yields in multi-step syntheses of this compound?

  • Methodological Answer : For intermediates with ≤55% yield (e.g., compound 2d in ), employ preparative HPLC with HILIC columns to separate polar byproducts. Alternatively, use chiral stationary phases for enantiopure azabicyclo derivatives. Process analytical technology (PAT) monitors reaction progress in real-time, adjusting parameters like pH or temperature to minimize side reactions .

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